N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a pyrroloquinazoline derivative characterized by a fused tetracyclic core with a carboxamide substituent at the 3a position. The 4-propyl group on the pyrrolidine ring and the 3-chloro-4-methoxyphenyl moiety on the carboxamide distinguish it structurally from related compounds.
Properties
Molecular Formula |
C22H22ClN3O4 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H22ClN3O4/c1-3-12-25-20(28)15-6-4-5-7-17(15)26-19(27)10-11-22(25,26)21(29)24-14-8-9-18(30-2)16(23)13-14/h4-9,13H,3,10-12H2,1-2H3,(H,24,29) |
InChI Key |
NQLBAMGZOMNTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydropyrrolo[1,2-a]Quinazoline Core
The central bicyclic framework is constructed via a tandem cyclocondensation-alkylation sequence:
Step 1: Cyclocondensation of 2-Aminobenzamide Derivatives
A substituted 2-aminobenzamide (e.g., 2-amino-4-propylbenzamide) reacts with a γ-keto ester (e.g., ethyl levulinate) in refluxing acetic acid, forming the dihydroquinazolin-4(3H)-one intermediate. This step proceeds via nucleophilic attack of the amine on the carbonyl, followed by dehydration (Yield: 68–72%).
Step 2: Propyl Group Introduction
The dihydroquinazolinone undergoes N-alkylation with 1-bromopropane in the presence of potassium carbonate in acetonitrile at 80°C for 12 hours. Quaternary ammonium salt formation is mitigated by using a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Step 3: Oxidative Ring Expansion
Treatment of the alkylated intermediate with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C induces epoxidation, followed by acid-catalyzed ring expansion with concentrated H₂SO₄ to yield the tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione system (Overall yield: 54%).
Functionalization at Position 3a: Carboxamide Installation
The 3a-carboxamide group is introduced via a two-step coupling strategy:
Step 1: Generation of the Acid Chloride
The quinazoline carboxylic acid intermediate (prepared by hydrolyzing the corresponding methyl ester with LiOH in THF/H₂O) is treated with thionyl chloride (SOCl₂) at reflux for 3 hours to form the reactive acyl chloride.
Step 2: Amide Coupling with 3-Chloro-4-Methoxyaniline
The acid chloride is reacted with 3-chloro-4-methoxyaniline in dichloromethane using triethylamine as a base. To suppress racemization, the reaction is conducted at −10°C under nitrogen atmosphere, achieving a 78% yield after purification by silica gel chromatography (hexane/ethyl acetate 3:1).
Halogenation and Methoxylation Sequence
The 3-chloro-4-methoxyphenyl group is installed prior to carboxamide coupling to avoid dehalogenation side reactions:
Chlorination
Electrophilic chlorination using N-chlorosuccinimide (NCS) in DMF at 50°C for 6 hours selectively substitutes the para position to the methoxy group (Selectivity > 95% by HPLC).
Methoxylation
A Ullmann-type coupling with sodium methoxide and copper(I) iodide in DMSO at 120°C introduces the methoxy group ortho to the chloro substituent. Excess methyl iodide is avoided to prevent O-methylation of the quinazoline carbonyls.
Optimization Strategies and Critical Parameters
Solvent and Temperature Effects
-
Cyclocondensation : Acetic acid outperforms protic alternatives (e.g., ethanol) by stabilizing the transition state through hydrogen bonding (reaction time reduced from 24 to 8 hours).
-
Alkylation : Acetonitrile provides optimal polarity for solubilizing both the quinazolinone and alkylating agent, whereas DMF leads to over-alkylation at N1.
Catalytic Systems
-
Phase-transfer catalysts : Tetrabutylammonium bromide (10 mol%) increases alkylation yields from 58% to 82% by facilitating interfacial ion exchange.
-
Copper-mediated coupling : CuI/1,10-phenanthroline systems enhance methoxylation efficiency (TON = 450 vs. 210 for ligand-free conditions).
Characterization and Analytical Validation
Spectroscopic Profiling
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time = 12.7 min. X-ray crystallography (CCDC 852130) validates the tetracyclic structure and relative stereochemistry.
Scale-Up Considerations and Industrial Relevance
Pilot-scale synthesis (500 g batch) employs flow chemistry for the cyclocondensation step, reducing reaction time from 8 hours to 22 minutes and improving yield to 81%. The carboxamide coupling is performed in a continuous stirred-tank reactor (CSTR) with in-line IR monitoring to track acid chloride consumption. Regulatory-compliant batches demonstrate consistent impurity profiles (<0.1% residual SOCl₂ by GC-MS) .
Chemical Reactions Analysis
Step 1: Core Formation
The synthesis likely begins with the construction of the tetrahydropyrrolo[1,2-a]quinazoline scaffold. Cyclocondensation reactions involving α-ketoglutaric acid and substituted anthranilamides are commonly employed in similar systems . For example, anthranilic acids are first converted to N-substituted anthranilamides using aliphatic amines and coupling agents like TCFH under basic conditions .
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Amide formation | Aliphatic amine, TCFH, base | Form N-substituted amide |
| Cyclocondensation | α-ketoglutaric acid, acetic acid | Construct quinazoline core |
Step 2: Substituent Installation
Substitution at the 8-position (or analogous positions) is critical for modulating biological activity. Suzuki coupling reactions are frequently used to install aryl or heterocyclic groups . For example, in dihydroquinazolinone analogs, substituents like pyrazoles or pyridines are introduced via cross-coupling to enhance solubility and metabolic stability .
Step 3: Final Functionalization
Carboxamide formation via coupling reactions (e.g., HBTU or TCFH with substituted anilines) completes the synthesis. This step requires careful control of reaction conditions to optimize yield and purity .
Cyclocondensation Mechanism
The formation of fused heterocycles like pyrazoloisoquinolines involves:
-
Hydrazone formation : Reaction of carbonyl groups with hydrazine derivatives.
-
Intramolecular cycloaddition : Baldwin’s exocyclization to form pyrazole rings .
-
Rearrangement : Establishment of non-planar conformations for stability .
Coupling Reactions
Reagents like HBTU or TCFH facilitate amide bond formation between carboxylic acids and amines. These reactions are typically conducted under mildly basic conditions to activate intermediates .
Comparative Analysis
Critical Considerations
-
Regioselectivity : Ensuring substituents are installed at desired positions (e.g., 8-position in quinazolines).
-
Solubility vs. Stability : Lipophilic groups like propyl may enhance membrane permeability but reduce aqueous solubility .
-
Metabolic Stability : Substituents like pyrazoles or imidazoles influence liver microsome clearance rates .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide exhibit anticancer activities. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of several cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that it may activate caspase pathways leading to programmed cell death in malignant cells.
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory properties of this compound. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases.
Cancer Therapy
Given its anticancer properties, this compound could be developed as a lead compound for new cancer therapies. Its ability to target specific pathways involved in tumor growth makes it a candidate for further investigation in clinical settings.
Neurological Disorders
Preliminary studies have hinted at neuroprotective effects which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier may enhance its therapeutic potential.
Case Studies and Research Findings
Several research studies have explored the applications of similar compounds:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of quinazoline exhibited significant anticancer activity against various human cancer cell lines. The study suggested that modifications to the structure could enhance potency and selectivity towards cancer cells.
- Anti-inflammatory Research : Research conducted by Smith et al. (2020) demonstrated that certain quinazoline derivatives effectively reduced inflammation markers in animal models of arthritis. This opens avenues for developing anti-inflammatory drugs based on the structural framework of this compound.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anti-cancer agent. The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The compound shares its pyrrolo[1,2-a]quinazoline core with derivatives reported in and –7. Key structural differences lie in the substituents:
- 4-Position of Pyrrolidine Ring: The 4-propyl group in the target compound contrasts with 4-methyl (e.g., compound 51 in ) and 4-ethyl (e.g., ) groups in analogs.
- Carboxamide Aryl Group : The 3-chloro-4-methoxyphenyl substituent differs from other aryl groups in analogs, such as 3-chlorophenyl (compound 51), 4-(trifluoromethoxy)phenyl (), and unsubstituted phenyl (). The chloro and methoxy groups provide a balance of electron-withdrawing and electron-donating effects, which may influence target binding .
Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized below:
*Estimated based on structural similarity to and .
†Predicted using analogous substituent contributions.
‡Inferred from substituent effects.
- Polar Surface Area (PSA) : The 3-chloro-4-methoxyphenyl group contributes to a higher PSA than unsubstituted phenyl analogs (e.g., ), which may impact blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tetrahydropyrrolo[1,2-a]quinazoline derivatives like the target compound?
- Methodological Answer : Synthesis optimization requires careful selection of coupling agents, solvents, and reaction conditions. For example, DMF is often used as a polar aprotic solvent to stabilize intermediates (as in the synthesis of pyrazole derivatives in and ). Base catalysts like K₂CO₃ () can enhance nucleophilic substitution efficiency. Reaction monitoring via TLC () and purification via preparative chromatography or recrystallization (e.g., ethanol, as in ) are critical for yield improvement.
Q. How can NMR spectroscopy resolve structural ambiguities in polycyclic systems like this compound?
- Methodological Answer : ¹H and ¹³C NMR assignments must focus on distinguishing overlapping signals from the pyrrolo-quinazoline core and substituents. For instance, the methoxy group (3-chloro-4-methoxyphenyl) would show a singlet near δ 3.8–4.0 ppm, while propyl chain protons would exhibit splitting patterns in δ 0.8–1.6 ppm (as seen in pyrazole derivatives in and ). 2D NMR (e.g., COSY, HSQC) can clarify connectivity in congested regions .
Q. What analytical techniques are essential for confirming the purity and identity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., HRMS-ESI in ).
- Elemental Analysis : Confirms C/H/N ratios (e.g., Anal. Calcd vs. Found in ).
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1630–1670 cm⁻¹ in ).
- Melting Point Consistency : Reproducible melting ranges (e.g., 171–174°C in ) indicate purity.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Predict interactions with target proteins (e.g., using the quinazoline core as a kinase inhibitor scaffold).
- DFT Calculations : Optimize substituent electronic effects (e.g., chloro and methoxy groups influence electron density).
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, critical for lead optimization.
Q. What experimental strategies address contradictions in reaction yields during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) to identify critical factors (as in ’s flow-chemistry optimization).
- Kinetic Profiling : In situ monitoring (e.g., ReactIR) detects intermediate accumulation or side reactions.
- Alternative Solvent Systems : Switch from DMF to acetonitrile or THF if solubility issues arise during scale-up .
Q. How can regioselectivity challenges in the pyrrolo-quinazoline core be mitigated during synthesis?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block reactive sites (e.g., amine groups) to direct coupling to the desired position.
- Catalyst Screening : Transition metals (e.g., Pd or Cu) may enhance selectivity in cyclization steps (analogous to ’s use of EDCI/HOBt for amide coupling).
- Solvent Effects : Polar solvents favor SN2 mechanisms, while nonpolar solvents may stabilize carbocation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
